2-(4-Acetamidophenyl)sulfonylacetamide
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Overview
Description
2-{[4-(acetylamino)phenyl]sulfonyl}acetamide is a chemical compound with the molecular formula C10H12N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a sulfonyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(acetylamino)phenyl]sulfonyl}acetamide typically involves the acetylation of 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process can be summarized as follows:
- Dissolve 4-aminobenzenesulfonamide in a suitable solvent such as dichloromethane.
- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-{[4-(acetylamino)phenyl]sulfonyl}acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(acetylamino)phenyl]sulfonyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-{[4-(acetylamino)phenyl]sulfonyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(acetylamino)phenyl]sulfonyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or bacterial growth. The pathways involved in these processes are often complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-4-aminobenzenesulfonamide: Similar structure but lacks the acetamide moiety.
4-acetamidobenzenesulfonamide: Similar structure but with different substitution patterns.
Uniqueness
2-{[4-(acetylamino)phenyl]sulfonyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
90870-32-9 |
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Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)sulfonylacetamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)12-8-2-4-9(5-3-8)17(15,16)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
KTIQJGJFSJYVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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